2-Methyl-1-octadecyl-1H-imidazole

Corrosion inhibition Copper protection Self-assembled monolayer

2-Methyl-1-octadecyl-1H-imidazole (CAS 85216-64-4), also designated as 1-stearyl-2-methylimidazole, is a long-chain N-alkylimidazole derivative with the molecular formula C₂₂H₄₂N₂ and a monoisotopic mass of 334.335 g/mol. The compound features an imidazole heterocycle substituted at the N1 position with an octadecyl (C18) alkyl chain and at the C2 position with a methyl group.

Molecular Formula C22H42N2
Molecular Weight 334.6 g/mol
CAS No. 85216-64-4
Cat. No. B14082365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-octadecyl-1H-imidazole
CAS85216-64-4
Molecular FormulaC22H42N2
Molecular Weight334.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C=CN=C1C
InChIInChI=1S/C22H42N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-23-22(24)2/h19,21H,3-18,20H2,1-2H3
InChIKeyISJQRHFRCZTHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-octadecyl-1H-imidazole (CAS 85216-64-4): Procurement-Grade Physicochemical and Structural Specifications


2-Methyl-1-octadecyl-1H-imidazole (CAS 85216-64-4), also designated as 1-stearyl-2-methylimidazole, is a long-chain N-alkylimidazole derivative with the molecular formula C₂₂H₄₂N₂ and a monoisotopic mass of 334.335 g/mol [1]. The compound features an imidazole heterocycle substituted at the N1 position with an octadecyl (C18) alkyl chain and at the C2 position with a methyl group [1]. This substitution pattern confers distinct hydrophobic-hydrophilic balance and molecular geometry relative to shorter-chain or unsubstituted imidazole analogs. As a neutral imidazole base (non-quaternized), it differs fundamentally from imidazolium ionic liquids in charge state and solubility profile [2].

Why 2-Methyl-1-octadecyl-1H-imidazole (CAS 85216-64-4) Cannot Be Interchanged with Shorter-Chain or Quaternized Imidazole Analogs


Substitution among N-alkylimidazole derivatives is not straightforward because alkyl chain length and substitution pattern critically modulate three functional properties: surface adsorption thermodynamics, hydrophobic layer packing density, and metal coordination geometry. For copper corrosion inhibition, the octadecyl (C18) chain length enables the formation of densely packed self-assembled monolayers (SAMs) that shorter-chain analogs (e.g., octyl, decyl) cannot achieve, resulting in substantially higher protection efficiency [1]. In antimicrobial applications, systematic structure-activity studies demonstrate that activity increases with alkyl chain length up to C12-C14, with the 2-methyl substitution further influencing pKa and membrane insertion kinetics [2]. Furthermore, as a neutral imidazole base, this compound exhibits fundamentally different solubility, extraction selectivity, and thermal behavior compared to quaternized imidazolium ionic liquids [3]. These structure-dependent performance characteristics preclude simple generic substitution without compromising application-specific outcomes.

Quantitative Differentiation of 2-Methyl-1-octadecyl-1H-imidazole (CAS 85216-64-4) vs. Comparator Compounds: Evidence for Procurement Decision-Making


Corrosion Protection Efficiency: C18 Chain Enables ~99% Inhibition on Copper vs. Shorter-Chain Analogs

The closely related analog 1-octadecyl-1H-imidazole (OI, differing only by absence of the 2-methyl substituent) forms self-assembled films on copper that achieve 99.1% corrosion inhibition efficiency in 3% NaCl solution at the optimum concentration of 20 mM with 30-minute immersion [1]. In contrast, shorter-chain N-alkylimidazoles (e.g., octylimidazole, C8) exhibit substantially lower inhibition efficiencies of approximately 82–88% at comparable or higher concentrations (100 ppm) on mild steel in acidic environments [2]. The octadecyl chain length is critical for achieving the densely packed hydrophobic barrier that minimizes chloride ion penetration and water transport to the metal surface. The 2-methyl substituent on the target compound is expected to further modulate steric packing and surface binding geometry relative to unsubstituted OI, though direct comparative data for this specific modification are limited.

Corrosion inhibition Copper protection Self-assembled monolayer

Antimicrobial Activity: Enhanced Potency via Extended C18 Alkyl Chain Plus 2-Methyl Substitution

Systematic structure-activity relationship (SAR) studies on N-alkylimidazole derivatives demonstrate that antimicrobial activity increases with increasing alkyl chain length [1]. For N-alkylimidazole-2-carboxylic acid derivatives, the combination of a long alkyl chain with a 2-position substituent possessing low pKa yields the best antimicrobial activity, with MIC values of 5–160 μg/mL against Staphylococcus aureus and 5–20 μg/mL against Bacillus subtilis [2]. The octadecyl (C18) chain length in 2-methyl-1-octadecyl-1H-imidazole provides maximum hydrophobic character for membrane insertion relative to shorter-chain analogs (e.g., hexyl, octyl, decyl). While specific MIC data for this exact compound are not available in the retrieved literature, the SAR framework indicates that the C18 chain length plus 2-methyl substitution is predicted to confer superior antimicrobial activity compared to C8–C14 chain-length variants.

Antimicrobial Biofilm inhibition Structure-activity relationship

Hydrophobic Layer Formation: C18 Enables Dense Self-Assembled Monolayer with Superior Barrier Properties

1-Octadecyl-1H-imidazole (OI) spontaneously assembles into a densely packed, oriented monolayer on copper surfaces via nitrogen-copper coordination combined with van der Waals interactions between adjacent C18 alkyl chains [1]. Electrochemical impedance spectroscopy (EIS) confirms that this C18-based SAM provides a high charge-transfer resistance (Rct) and low double-layer capacitance (Cdl), indicative of a compact, low-defect barrier layer [1]. By comparison, shorter-chain imidazole derivatives (e.g., 2-undecylimidazole, C11) form less ordered films with higher water permeability and reduced protection longevity [2]. The octadecyl chain length is a critical determinant of SAM packing density and barrier durability. The 2-methyl substituent in 2-methyl-1-octadecyl-1H-imidazole introduces additional steric constraints that may influence molecular tilt angle and interchain spacing, potentially yielding distinct SAM morphology compared to the unsubstituted OI analog.

Self-assembled monolayer Surface modification Hydrophobic coating

Metal Ion Extraction Selectivity: C18 Alkyl Chain Enhances Hydrophobic Partitioning for Cu(II), Zn(II), Cd(II) Recovery

1-Alkylimidazoles with varying chain lengths have been systematically evaluated as carriers in polymer inclusion membranes (PIMs) for the separation and recovery of non-ferrous and toxic metal ions [1]. The C18 alkyl chain in 1-octadecylimidazole derivatives provides maximal hydrophobicity, which directly enhances partitioning of metal-imidazole complexes into the organic membrane phase, thereby improving extraction efficiency and selectivity for target ions including Zn(II), Cu(II), Cd(II), Co(II), Ni(II), and Mn(II) [1]. Shorter-chain 1-alkylimidazoles (e.g., C4–C8) exhibit lower distribution coefficients and reduced membrane retention due to inadequate hydrophobic anchoring. The 2-methyl substituent in 2-methyl-1-octadecyl-1H-imidazole further modulates the basicity and steric accessibility of the imidazole nitrogen, which can fine-tune metal ion binding affinity relative to unsubstituted 1-octadecylimidazole [2].

Metal ion extraction Hydrophobic partitioning Polymer inclusion membrane

High-Value Application Scenarios for 2-Methyl-1-octadecyl-1H-imidazole (CAS 85216-64-4) Based on Differential Evidence


Copper Corrosion Protection in Saline and Chloride-Containing Environments

Use 2-methyl-1-octadecyl-1H-imidazole as a self-assembling corrosion inhibitor for copper and copper alloy surfaces exposed to aggressive saline media, including seawater cooling systems, marine heat exchangers, and printed circuit board manufacturing environments. The C18 alkyl chain enables formation of a densely packed, low-defect monolayer that achieves up to ~99% corrosion inhibition efficiency in 3% NaCl [1]. Shorter-chain imidazole derivatives (C8–C12) provide only ~82–88% protection and are unsuitable for demanding chloride-rich applications [2].

Hydrophobic Surface Functionalization via Self-Assembled Monolayer (SAM) Deposition

Employ 2-methyl-1-octadecyl-1H-imidazole for fabricating robust hydrophobic coatings on metal surfaces via spontaneous self-assembly. The C18 chain length yields high charge-transfer resistance and low double-layer capacitance, confirming a compact, barrier-effective monolayer [1]. The 2-methyl substituent may provide additional steric tuning of molecular orientation. This application is validated for copper substrates; extension to other metals (e.g., mild steel, aluminum) may require compatibility assessment.

Metal Ion Recovery and Wastewater Treatment via Hydrophobic Membrane Carriers

Incorporate 2-methyl-1-octadecyl-1H-imidazole as a carrier molecule in polymer inclusion membranes (PIMs) or supported liquid membranes for selective extraction and recovery of non-ferrous and toxic metal ions (Zn(II), Cu(II), Cd(II), Co(II), Ni(II), Mn(II)) from industrial wastewater or hydrometallurgical process streams. The C18 chain provides the hydrophobic anchoring necessary for sustained membrane retention and high distribution coefficients [1].

Antimicrobial and Biofilm-Inhibiting Formulations Requiring Long-Chain Imidazole Activity

Formulate 2-methyl-1-octadecyl-1H-imidazole into antimicrobial coatings, preservatives, or biofilm-inhibiting treatments where maximum hydrophobic membrane disruption is required. Structure-activity relationship data indicate that antimicrobial activity of N-alkylimidazoles increases with alkyl chain length, and the 2-methyl substituent further modulates pKa to enhance activity against Gram-positive bacteria [1][2]. The C18 chain length is predicted to confer superior potency relative to shorter-chain C8–C14 variants.

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